3-(2-Aminoethyl)-5-fluorophenol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol precursor with an appropriate aminoethyl compound, followed by fluorination at the desired position. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecule likely has a phenol ring as its core structure, with a fluorine atom and an aminoethyl group attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a phenol derivative, this compound could potentially undergo reactions typical of phenols, such as EAS (Electrophilic Aromatic Substitution). The presence of the aminoethyl group might also allow for reactions involving the amine functional group .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. As a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications
Fluorophenothiazines Synthesis
A study reported the synthesis of l-Chloro-3-fluorophenothiazines through Smiles rearrangement, indicating a significant interest in fluorophenothiazines due to their pharmacological and biological activities, including anticancer activities. The study detailed the preparation and characterization of these compounds, suggesting their potential as medicinal agents (Hamadi, Gupta, & Gupta, 1998).
Fluorescent Sensor for Al3+ Detection
Another research highlighted the development of a fluorogenic chemosensor based on o-aminophenol, demonstrating high selectivity and sensitivity towards Al3+ ions. This sensor's application in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines, underlines the importance of such compounds in biological and chemical sensing (Ye et al., 2014).
Intermolecular Interactions in Triazoles
Research on 1,2,4-triazole derivatives, which may include structures related to 3-(2-Aminoethyl)-5-fluorophenol hydrochloride, provided insights into lp⋯π intermolecular interactions. The study synthesized and characterized biologically active derivatives, showing the role of these interactions in the molecular structure and potential biological activity (Shukla et al., 2014).
Novel Fluorinated o-Aminophenol Derivatives
A study on the modification of the 2-aminophenol group to create pH-sensitive probes highlights the utility of fluorinated o-aminophenol derivatives in detecting reactive oxygen species within biological systems. The development of these probes is crucial for understanding cellular processes and oxidative stress (Rhee, Levy, & London, 1995).
Fluorometric Measurement in Biological Samples
Lastly, a sensitive fluorometric method developed to measure 4-hydroxyifosfamide in blood and urine utilized 3-aminophenol, demonstrating the compound's relevance in analytical chemistry for biological sample analysis. This method's specificity and sensitivity are vital for pharmacokinetic studies and drug monitoring (Ikeuchi & Amano, 1985).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-5-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-6(1-2-10)4-8(11)5-7;/h3-5,11H,1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBMGJKZDPGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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